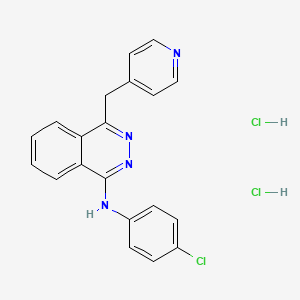
Vatalanib dihydrochloride
概要
説明
Vatalanib dihydrochloride is a cell-permeable, potent, and selective VEGFR tyrosine kinase inhibitor . It is an inhibitor of VEGFR2/KDR with an IC50 of 37 nM . It is currently in clinical trials for the treatment of myelodysplastic syndrome, lymphomas, non-small cell lung cancers (NSCLCs), and other cancers .
Molecular Structure Analysis
The molecular formula of Vatalanib dihydrochloride is C20H15ClN4.2ClH . The molecular weight is 419.73 Da .Chemical Reactions Analysis
Vatalanib dihydrochloride is a potent inhibitor of the VEGFR tyrosine kinases VEGFR-1 (Flt-1) and VEGFR-2 (FLK-1/KDR) with IC50 values of 77 nM and 37 nM respectively . It is a weaker inhibitor of other tyrosine kinases including PDGFR-β, c-KIT, VEGFR-3 (FLT-4) and c-FMS with IC50 values of 580 nM, 730 nM, 660 nM and 1.4 μM respectively .Physical And Chemical Properties Analysis
Vatalanib dihydrochloride is a solid substance . It is soluble in DMSO to 50 mM (with warming) and in ethanol to 10 mM (with warming) .科学的研究の応用
Vatalanib Dihydrochloride: Scientific Research Applications
Anti-Angiogenic Therapy: Vatalanib dihydrochloride is primarily used as an anti-angiogenic agent. It targets receptor tyrosine kinase VEGFR, which is crucial for blood vessel formation. This makes it a potential treatment for diseases where angiogenesis is a factor, such as cancer .
Cancer Research: In cancer research, vatalanib has been studied for its efficacy in combination with chemotherapy. It has shown promise in colorectal cancer studies, where serum lactate dehydrogenase (LDH) levels may predict the effectiveness of the treatment .
Advanced Solid Tumors: Vatalanib is being evaluated for safety and efficacy in patients with advanced solid tumors. Studies are exploring its use alongside everolimus, another cancer drug, and the role of dynamic contrast-enhanced magnetic resonance imaging (DCE-MRI) as a predictive biomarker .
Combination Therapy: Research has also focused on the combination of vatalanib with other drugs, such as pemetrexed disodium, to evaluate safety, tolerability, and biological activity in treating advanced solid tumors .
作用機序
Target of Action
Vatalanib dihydrochloride, also known as PTK787 dihydrochloride, is a potent inhibitor of vascular endothelial growth factor receptors (VEGFRs) with an IC50 value of 37nM . It primarily targets VEGFR2/KDR , but also inhibits other tyrosine kinase domains of VEGFR1 and VEGFR3 . Additionally, it has a weaker inhibitory effect on platelet-derived growth factor receptor-beta (PDGFR-β), c-KIT, and c-FMS .
Mode of Action
Vatalanib dihydrochloride exerts its anti-angiogenic efficacy by selectively inhibiting the tyrosine kinase domains of its targets . It competes with ATP for binding to the tyrosine kinase domains of VEGFRs, thereby inhibiting the phosphorylation and activation of these receptors . This inhibition disrupts the signal transduction pathways that promote angiogenesis, a process crucial for tumor growth and metastasis .
Biochemical Pathways
By inhibiting VEGFRs, vatalanib dihydrochloride disrupts the VEGF signaling pathway, which plays a pivotal role in angiogenesis . This disruption prevents the formation of new blood vessels that contribute to tumor growth and metastasis . In Alzheimer’s disease models, vatalanib has been shown to reduce tau phosphorylation and Aβ accumulation, suggesting a potential role in regulating AD pathology .
Pharmacokinetics
Vatalanib dihydrochloride is orally active, with a rapid onset of absorption . It is mainly metabolized through oxidative metabolism, producing two pharmacologically inactive metabolites that contribute mainly to the total systemic exposure . The half-life of vatalanib is approximately 6 hours . The maximum tolerated doses were determined to be vatalanib 1250 mg once daily or 750 mg twice daily in combination with other drugs .
Result of Action
The inhibition of VEGFRs by vatalanib dihydrochloride leads to a reduction in angiogenesis, thereby limiting the growth and spread of tumors . In Alzheimer’s disease models, vatalanib administration significantly reduced tau phosphorylation and the number and area of Aβ plaques .
将来の方向性
Vatalanib dihydrochloride is being studied as a possible treatment for several types of cancer, particularly cancer that is at an advanced stage or has not responded to chemotherapy . A phase I study evaluated the safety, tolerability, and biologic activity of the combination of vatalanib with pemetrexed disodium in patients with advanced solid tumors . The study concluded that the combination demonstrated reasonable toxicity and clinical activity, and future studies combining targeted therapies and incorporating biomarker analysis are warranted .
特性
IUPAC Name |
N-(4-chlorophenyl)-4-(pyridin-4-ylmethyl)phthalazin-1-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN4.2ClH/c21-15-5-7-16(8-6-15)23-20-18-4-2-1-3-17(18)19(24-25-20)13-14-9-11-22-12-10-14;;/h1-12H,13H2,(H,23,25);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZUQEHCMDUSRLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN=C2NC3=CC=C(C=C3)Cl)CC4=CC=NC=C4.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5049073 | |
| Record name | Vatalanib dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5049073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Vatalanib dihydrochloride | |
CAS RN |
212141-51-0 | |
| Record name | Vatalanib dihydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5049073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


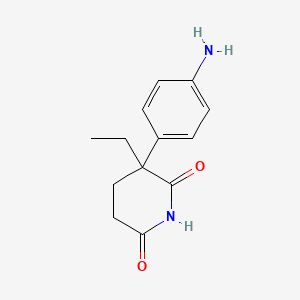
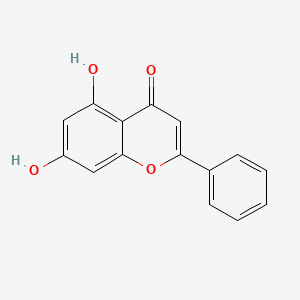

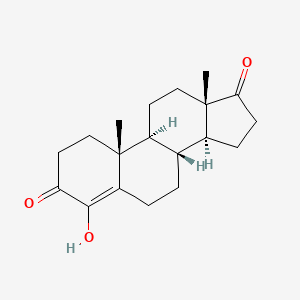
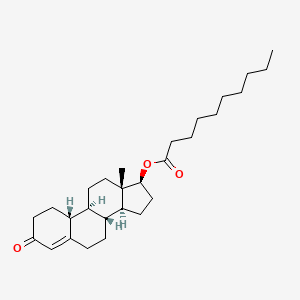
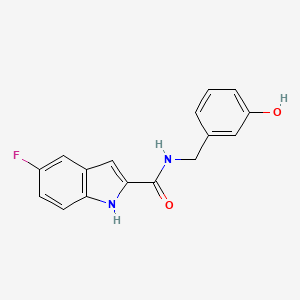
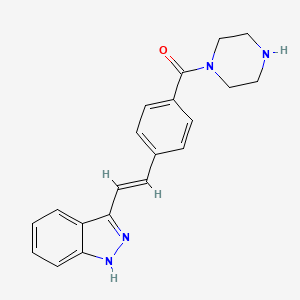
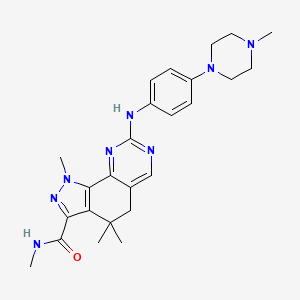
![6-(2,6-Dichlorophenyl)-2-{[3-(hydroxymethyl)phenyl]amino}-8-methylpyrido[2,3-D]pyrimidin-7(8H)-one](/img/structure/B1683775.png)
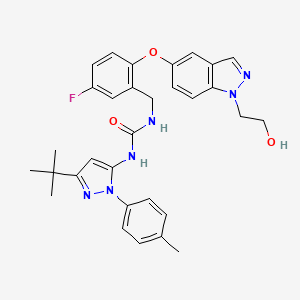
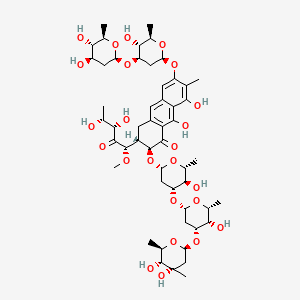
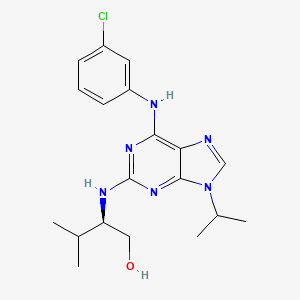
![4-[4-(4-Fluorophenyl)-1-(3-phenylpropyl)-5-(4-pyridinyl)-1H-imidazol-2-yl]-3-butyn-1-ol](/img/structure/B1683780.png)
